molecular formula C10H14N2O2S B13639968 1-(Ethylsulfonyl)indolin-4-amine

1-(Ethylsulfonyl)indolin-4-amine

Cat. No.: B13639968
M. Wt: 226.30 g/mol
InChI Key: VWIBBURFYRDNGX-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)indolin-4-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H14N2O2S and a molecular weight of 226.3 g/mol .

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)indolin-4-amine can be achieved through various methods. One common approach involves the reaction of indoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)indolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding indoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .

Scientific Research Applications

1-(Ethylsulfonyl)indolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)indolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(Ethylsulfonyl)indolin-4-amine can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-ethylsulfonyl-2,3-dihydroindol-4-amine

InChI

InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7,11H2,1H3

InChI Key

VWIBBURFYRDNGX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

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